
2,4,6,8,10-Pentamethyldodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8,10-Pentamethyldodecanoic acid is a branched-chain fatty acid with the molecular formula C17H34O2. This compound is known for its unique structure, which includes five methyl groups attached to a dodecanoic acid backbone. It is a synthetic compound and does not occur naturally.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10-Pentamethyldodecanoic acid typically involves the alkylation of a dodecanoic acid derivative with methyl groups. One common method is the Friedel-Crafts alkylation, where dodecanoic acid is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6,8,10-Pentamethyldodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or secondary carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,4,6,8,10-Pentamethyldodecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of fatty acids.
Biology: Investigated for its potential effects on cellular
Propiedades
Número CAS |
66039-91-6 |
|---|---|
Fórmula molecular |
C17H34O2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
2,4,6,8,10-pentamethyldodecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-7-12(2)8-13(3)9-14(4)10-15(5)11-16(6)17(18)19/h12-16H,7-11H2,1-6H3,(H,18,19) |
Clave InChI |
KPCYHZODOYARGY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(C)CC(C)CC(C)CC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
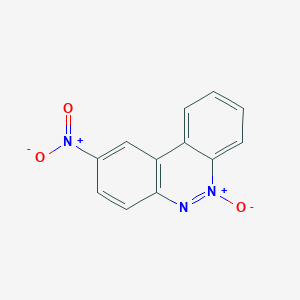


![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
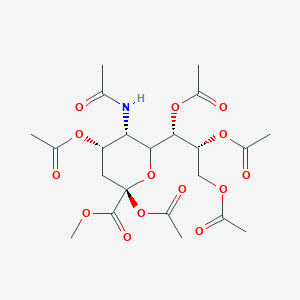
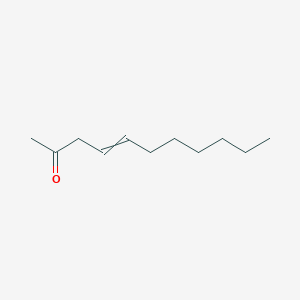
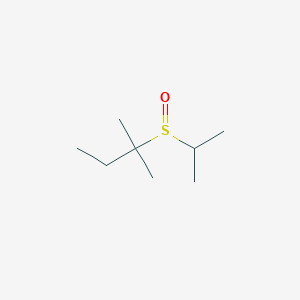
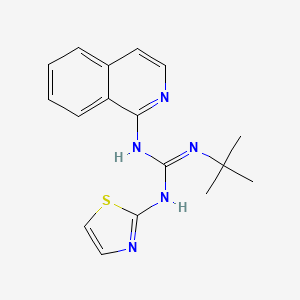

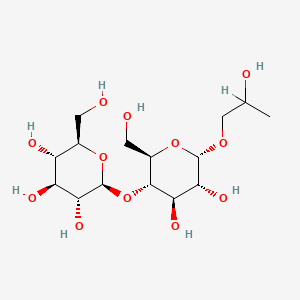


![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
